molecular formula C25H21NO3 B214654 1-Allyl-3-(2-biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1,3-dihydro-indol-2-one

1-Allyl-3-(2-biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1,3-dihydro-indol-2-one

Cat. No. B214654
M. Wt: 383.4 g/mol
InChI Key: SPUPGXQHYOHJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3-(2-biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1,3-dihydro-indol-2-one is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as BI-78D3 and has a molecular weight of 445.54 g/mol.

Mechanism of Action

The mechanism of action of BI-78D3 involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and disrupting the normal cell cycle.
Biochemical and Physiological Effects:
In addition to its anticancer activity, BI-78D3 has been shown to have other biochemical and physiological effects. This compound has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. BI-78D3 has also been shown to inhibit the growth of bacteria and fungi, indicating potential applications as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

One advantage of BI-78D3 is its relatively simple synthesis method, which makes it accessible for laboratory experimentation. However, one limitation is its low solubility in water, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for research on BI-78D3. One potential area of study is the development of more water-soluble derivatives of this compound to improve its efficacy in certain experiments. Additionally, further studies are needed to investigate the potential use of BI-78D3 as an antimicrobial agent. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment.

Synthesis Methods

The synthesis of BI-78D3 involves the reaction between 2-biphenyl-4-carboxaldehyde and allylamine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting product is then reacted with indole-2,3-dione to yield BI-78D3.

Scientific Research Applications

BI-78D3 has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BI-78D3 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

1-Allyl-3-(2-biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1,3-dihydro-indol-2-one

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(4-phenylphenyl)ethyl]-1-prop-2-enylindol-2-one

InChI

InChI=1S/C25H21NO3/c1-2-16-26-22-11-7-6-10-21(22)25(29,24(26)28)17-23(27)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h2-15,29H,1,16-17H2

InChI Key

SPUPGXQHYOHJHJ-UHFFFAOYSA-N

SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O

Origin of Product

United States

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